molecular formula C7H5BClFO3 B8204095 (5-Chloro-2-fluoro-3-formylphenyl)boronic acid

(5-Chloro-2-fluoro-3-formylphenyl)boronic acid

Cat. No. B8204095
M. Wt: 202.38 g/mol
InChI Key: PKGLOQPKXXZXEU-UHFFFAOYSA-N
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Description

“(5-Chloro-2-fluoro-3-formylphenyl)boronic acid” is a chemical compound . It is used in various applications, including as a reactant in Suzuki cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H5BClFO2 . The InChI representation is InChI=1S/C6H5BClFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, are used in various chemical reactions. They are involved in Suzuki cross-coupling reactions and the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 174.37 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 40.5 Ų .

Mechanism of Action

Boronic acids are considered Lewis acids . They have unique physicochemical and electronic characteristics, and they are considered bioisosteres of carboxylic acids . The o-aminomethyl group enhances the affinity towards diols at neutral pH .

Future Directions

Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . This suggests that boronic acids, including “(5-Chloro-2-fluoro-3-formylphenyl)boronic acid”, may have promising applications in the future.

properties

IUPAC Name

(5-chloro-2-fluoro-3-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGLOQPKXXZXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C=O)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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